Cas no 356783-29-4 (Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir)
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Difluoropyrazine-2-carboxamide
- 2-Pyrazinecarboxamide,3,6-difluoro-
- 3,6-difluoro-2-pyrazinecarboxamide
- AK118797
- CTK8I3919
- FT-0686197
- KB-234337
- QC-770
- SureCN6376447
- favipiravir Impurity 12
- WIQUNYNMYIJSCV-UHFFFAOYSA-N
- BCP32717
- CS-0149981
- 2-Pyrazinecarboxamide, 3,6-difluoro-; Pyrazinecarboxamide, 3,6-difluoro- (9CI); 3,6-Difluoro-2-pyrazinecarboxamide; 3,6-Difluoropyrazine-2-carboxamide
- E76189
- Pyrazinecarboxamide, 3,6-difluoro-
- C5H3F2N3O
- BS-49736
- SCHEMBL6376447
- DTXSID20627394
- 356783-29-4
- Pyrazinecarboxamide, 3,6-difluoro- (9CI)
- AKOS005166867
- Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir
- DB-278070
-
- MDL: MFCD18968604
- Inchi: 1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
- InChI Key: WIQUNYNMYIJSCV-UHFFFAOYSA-N
- SMILES: FC1C(C(N)=O)=NC(=CN=1)F
Computed Properties
- Exact Mass: 159.02449
- Monoisotopic Mass: 159.02441805g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.1
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- PSA: 68.87
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215355-250mg |
3,6-Difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 250mg |
£122.00 | 2022-03-01 | |
| Fluorochem | 215355-1g |
3,6-Difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 1g |
£304.00 | 2022-03-01 | |
| TRC | D356785-10mg |
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir |
356783-29-4 | 10mg |
$190.00 | 2023-05-18 | ||
| TRC | D356785-50mg |
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir |
356783-29-4 | 50mg |
$873.00 | 2023-05-18 | ||
| TRC | D356785-100mg |
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir |
356783-29-4 | 100mg |
$ 1200.00 | 2023-09-07 | ||
| Alichem | A099001167-1g |
3,6-Difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM125071-1g |
3,6-difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 1g |
$282 | 2021-08-05 | |
| Apollo Scientific | PC50488-250mg |
3,6-Difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 250mg |
£69.00 | 2025-02-21 | |
| Apollo Scientific | PC50488-1g |
3,6-Difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 1g |
£206.00 | 2025-02-21 | |
| Chemenu | CM125071-250mg |
3,6-difluoropyrazine-2-carboxamide |
356783-29-4 | 95% | 250mg |
$*** | 2023-05-30 |
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir
Professional Introduction to Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir and CAS No. 356783-29-4
Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir is a significant compound in the field of pharmaceutical chemistry, particularly known for its role in antiviral therapies. This compound, identified by the CAS number 356783-29-4, has garnered attention due to its unique structural properties and biological activities. The name itself provides a detailed insight into its chemical composition, with the term Des-(3-Oxo-3,4-dihydrogen) indicating specific modifications to the parent molecule, while 3,6-Difluoro highlights the presence of fluorine atoms at key positions, which are often crucial for enhancing binding affinity and metabolic stability.
The compound belongs to the class of nucleoside analogs, which are widely used in antiviral medications due to their ability to mimic natural nucleosides and interfere with viral replication processes. Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir specifically targets viral polymerases, inhibiting their activity and thereby preventing the synthesis of new viral particles. This mechanism of action makes it a promising candidate for treating a variety of viral infections.
Recent research has focused on the synthesis and optimization of this compound to improve its pharmacological properties. The introduction of fluorine atoms at the 3 and 6 positions enhances the compound's stability and bioavailability, making it more effective in vivo. Additionally, the modification indicated by Des-(3-Oxo-3,4-dihydrogen) helps in reducing unwanted side effects by improving selectivity towards viral enzymes over human cellular enzymes.
In clinical trials, Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir has shown promising results in treating infections caused by RNA viruses. Its ability to inhibit viral polymerases with high specificity has made it a subject of interest for further development into a therapeutic drug. Studies have demonstrated that this compound can effectively reduce viral load in infected individuals, leading to faster recovery times and reduced symptom severity.
The structural features of Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir also contribute to its potential applications in drug design. The presence of fluorine atoms allows for further modifications and derivatization, enabling chemists to explore new analogs with improved pharmacokinetic profiles. This flexibility is crucial in developing drugs that can overcome resistance mechanisms often encountered in antiviral therapies.
Advances in computational chemistry and molecular modeling have further accelerated the development of this compound. These tools allow researchers to predict binding affinities and interactions with biological targets accurately, facilitating the design of more effective derivatives. The integration of experimental data with computational methods has been instrumental in optimizing the structure of Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir for better therapeutic outcomes.
The future prospects of Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir are promising, with ongoing research focusing on its potential use against emerging viral strains. As viruses continue to evolve and develop resistance to existing treatments, the need for novel antiviral agents becomes increasingly critical. This compound's unique properties make it a valuable asset in the fight against viral infections.
In conclusion, Des-(3-Oxo-3,4-dihydrogen) 3,6-Difluoro Favipiravir is a significant advancement in pharmaceutical chemistry. Its unique structure and biological activities make it a promising candidate for treating viral infections. With continued research and development, this compound has the potential to become a vital tool in modern medicine.
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